molecular formula C13H15BrCl2O2 B8482875 1-Bromo-5-chloro-1-(4-chlorophenoxy)-3,3-dimethylpentan-2-one CAS No. 87465-65-4

1-Bromo-5-chloro-1-(4-chlorophenoxy)-3,3-dimethylpentan-2-one

Cat. No. B8482875
M. Wt: 354.1 g/mol
InChI Key: FRDRHEHSZBUYNJ-UHFFFAOYSA-N
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Patent
US04547515

Procedure details

136 g (0.5 mol) of 1-(4-chlorophenoxy)-5-chloro-3,3-dimethyl-2-pentanone are dissolved in 1000 ml of methylene chloride. 79.9 g (1 mol) of bromine are added dropwise at room temperature such that the solution is always decolorized. The reaction mixture is then subsequently stirred at room temperature for 1 hour and is concentrated by distilling off the solvent. A quantitative yield, that is to say 177 g, of 1-bromo-1-(4-chlorophenoxy)-5-chloro-3,3-dimethyl-2-pentanone is obtained, and is further reacted directly. ##STR29##
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
79.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH2:7][C:8](=[O:15])[C:9]([CH3:14])([CH3:13])[CH2:10][CH2:11][Cl:12])=[CH:4][CH:3]=1.[Br:18]Br>C(Cl)Cl>[Br:18][CH:7]([O:6][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:17][CH:16]=1)[C:8](=[O:15])[C:9]([CH3:13])([CH3:14])[CH2:10][CH2:11][Cl:12]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(CCCl)(C)C)=O)C=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
79.9 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(C(CCCl)(C)C)=O)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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